Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-
CAS No.: 661453-16-3
Cat. No.: VC16786160
Molecular Formula: C32H30N2OS
Molecular Weight: 490.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 661453-16-3 |
|---|---|
| Molecular Formula | C32H30N2OS |
| Molecular Weight | 490.7 g/mol |
| IUPAC Name | 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2 |
| Standard InChI Key | SYWMZILCFIEUHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
-
Piperazine core: A six-membered ring containing two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation-dependent interactions.
-
Thioxanthene moiety: A tricyclic system comprising two benzene rings fused with a thiophene ring, contributing to aromatic stacking and lipophilicity.
-
Diphenylpropyl ketone group: A 3,3-diphenylpropan-1-one substituent attached to the piperazine nitrogen, enhancing steric bulk and modulating receptor binding.
The molecular formula is C₃₂H₃₀N₂OS, with a molecular weight of 490.7 g/mol. The IUPAC name, 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one, precisely reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 661453-16-3 |
| Molecular Formula | C₃₂H₃₀N₂OS |
| Molecular Weight | 490.7 g/mol |
| IUPAC Name | 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one |
| SMILES | C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)C(CC5=CC=CC=C5)C6=CC=CC=C6 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s preparation likely involves:
-
Piperazine functionalization: Introducing the thioxanthene group via nucleophilic substitution or coupling reactions.
-
Ketone installation: Acylation of the piperazine nitrogen using 3,3-diphenylpropanoic acid derivatives under Schotten-Baumann conditions.
-
Purification: Chromatographic techniques to isolate the product from regioisomers or unreacted intermediates.
Reactivity Profile
The molecule exhibits reactivity typical of its functional groups:
-
Piperazine ring: Susceptible to alkylation, acylation, and oxidation at the secondary amines.
-
Thioxanthene system: Electrophilic aromatic substitution at electron-rich positions (e.g., sulfonation).
-
Ketone group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.
Biological Activity and Mechanisms
Anticancer Activity
Emerging evidence indicates that this compound induces apoptosis in cancer cell lines, potentially through:
-
Mitochondrial membrane depolarization: Disruption of Bcl-2 family protein interactions.
-
Reactive oxygen species (ROS) generation: Oxidative stress-mediated DNA damage.
Lysosomal Dysregulation
As a cationic amphiphilic drug (CAD), the compound may inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis—a lipid storage disorder linked to drug toxicity . This inhibition correlates with basic pKa (≥8.0) and high ClogP (>3), parameters shared by phospholipidosis-inducing agents like amiodarone and fosinopril .
Table 2: Pharmacological Parameters of Selected CADs
Comparative Analysis with Related Compounds
Thioxanthene Derivatives
-
Thioridazine: Shares the thioxanthene core but lacks the diphenylpropyl group, resulting in weaker D₂ affinity.
-
Chlorpromazine: A phenothiazine analog with comparable antipsychotic efficacy but higher extrapyramidal side effects.
Piperazine-Based Therapeutics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume